molecular formula C27H44N2O5 B13873033 Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate

Katalognummer: B13873033
Molekulargewicht: 476.6 g/mol
InChI-Schlüssel: ICMWSONNKQDNLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate is a complex organic compound that features a tert-butyl ester group, a benzyloxycarbonyl-protected amino group, and a dicyclohexylamine moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate typically involves multiple steps:

    Formation of the tert-butyl ester: This can be achieved through the reaction of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

    Protection of the amino group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.

    Coupling with dicyclohexylamine: The final step involves coupling the protected amino acid with dicyclohexylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the esterification step and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The amino group can participate in substitution reactions, especially after deprotection.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Alcohols are the primary products.

    Substitution: The products depend on the nucleophile used but can include various substituted amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, particularly in drug design and development.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials, leveraging its unique reactivity and structural features.

Wirkmechanismus

The mechanism of action of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate involves its interaction with various molecular targets. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the reactive amino group. This can then participate in further chemical reactions, such as forming peptide bonds or undergoing nucleophilic substitution.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-tert-Butoxycarbonyl-L-alanine: Similar in having a tert-butyl ester group.

    N-Benzyloxycarbonyl-L-phenylalanine: Similar in having a benzyloxycarbonyl-protected amino group.

Uniqueness

What sets Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate apart is the combination of these functional groups in a single molecule, providing a unique set of reactivity and applications that are not found in the individual similar compounds.

Eigenschaften

Molekularformel

C27H44N2O5

Molekulargewicht

476.6 g/mol

IUPAC-Name

N-cyclohexylcyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2

InChI-Schlüssel

ICMWSONNKQDNLS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.